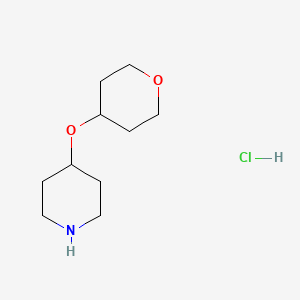

4-(Oxan-4-yloxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(oxan-4-yloxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEAVTCLWUVOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333571-22-4 | |

| Record name | 4-(oxan-4-yloxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Organic Synthesis Approach

The synthesis generally proceeds through the following key stages:

Step 1: Formation of the Piperidine Core

The piperidine ring, a six-membered nitrogen-containing heterocycle, is prepared or sourced as a precursor. This ring provides the scaffold for substitution.Step 2: Introduction of the Oxan-4-yloxy Substituent

The oxan-4-yloxy group (a tetrahydropyran ring linked via an oxygen atom) is introduced via nucleophilic substitution or etherification reactions. This involves the reaction of a suitable piperidine intermediate with an oxan-4-ol derivative or its activated form (such as a halide or tosylate).Step 3: Hydrochloride Salt Formation

The free base form of 4-(oxan-4-yloxy)piperidine is treated with hydrochloric acid or a hydrochloric acid solution in an appropriate solvent (e.g., 1,4-dioxane or methanol) under controlled temperature to form the hydrochloride salt. This step improves the compound’s crystallinity and stability.

Representative Synthetic Procedure

A typical synthetic protocol reported involves:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Piperidine derivative + Oxan-4-ol (or activated derivative) | Nucleophilic substitution or etherification in anhydrous solvent (e.g., dichloromethane, THF) under inert atmosphere | 75–85 |

| 2 | Hydrochloric acid in 1,4-dioxane or methanol | Salt formation by slow addition at 0°C, stirring for several hours | 90–95 |

- The reaction mixture is typically cooled to 0°C during acid addition to control the exothermic reaction and prevent side reactions.

- Subsequent removal of solvent under reduced pressure yields the hydrochloride salt as a solid.

- Purification is often achieved by recrystallization from ethanol or ether trituration to afford a white crystalline product.

Alternative Synthetic Routes and Related Compounds

While direct literature on this compound is limited, related compounds such as 4-oxopiperidinium chloride have been synthesized via:

- Acid-mediated cleavage of carbamate derivatives : For example, tert-butyl 4-oxopiperidine-1-carboxylate treated with HCl in dioxane to afford the hydrochloride salt.

- Use of α-chloroethyl chloroformate for carbamate formation followed by methanol reflux : This method yields substituted piperidine hydrochlorides with high purity and yield.

These methods demonstrate the versatility of hydrochloride salt formation in piperidine derivatives and may be adapted for this compound synthesis.

Reaction Mechanism Insights and Optimization

- The key step involves nucleophilic attack by the piperidine nitrogen or oxygen nucleophile on the electrophilic carbon of the oxan derivative, forming the ether linkage.

- Hydrochloride salt formation is a protonation process that stabilizes the amine group, facilitating crystallization.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

- Metal- and oxidant-free conditions are preferred to avoid side reactions, as demonstrated in related piperidinium salt syntheses.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Piperidine precursor | Commercial or synthesized piperidine ring | Starting scaffold |

| Oxan-4-yloxy source | Oxan-4-ol or activated derivatives | Etherification nucleophile |

| Solvent | Dichloromethane, THF, methanol, 1,4-dioxane | Solvent choice affects reaction rate |

| Temperature | 0°C to reflux | Cooling during acid addition preferred |

| Acid for salt formation | HCl in 1,4-dioxane or methanol | Controls salt crystallization |

| Reaction time | 1–4 hours | Ensures completion |

| Yield | 75–95% | High efficiency with optimized steps |

| Purification | Recrystallization, ether trituration | Enhances purity |

Research Findings and Practical Considerations

- The hydrochloride salt form of 4-(oxan-4-yloxy)piperidine exhibits improved thermal stability and crystallinity, facilitating handling and storage.

- The synthetic methods allow for structural modifications at the oxan or piperidine moieties, enabling medicinal chemistry optimization.

- The reaction conditions are mild and avoid heavy metals or harsh oxidants, aligning with green chemistry principles.

- Analytical techniques such as NMR, IR, and X-ray crystallography confirm the structure and purity of the final product.

Chemical Reactions Analysis

4-(Oxan-4-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

One of the primary areas of interest for 4-(oxan-4-yloxy)piperidine hydrochloride is its potential role as a central nervous system agent. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. Such interactions could lead to anxiolytic or antidepressant-like effects, making it a candidate for developing new medications targeting mood disorders.

Cancer Therapy

Research has indicated that compounds with structural similarities to this compound exhibit anticancer activity. For instance, piperidine derivatives have been shown to interact with key proteins involved in cancer progression. The introduction of the piperidine moiety in drug design has been linked to improved binding affinities and enhanced pharmacological properties against various cancer types .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo nucleophilic substitution reactions due to the presence of the piperidine nitrogen allows for further derivatization and modification. The hydroxyl group on the oxan moiety can participate in esterification or etherification reactions, expanding its utility in chemical synthesis.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors in the brain. These studies are crucial for understanding its pharmacodynamics and potential side effects, particularly concerning receptor modulation related to mood disorders.

Neuropharmacological Studies

Research has documented the effects of this compound on neurotransmitter systems through various assays that measure receptor binding and activity modulation. These studies have provided insights into its potential therapeutic effects on anxiety and depression, although further investigation is required to elucidate its mechanisms of action fully .

Anticancer Activity Evaluation

Studies evaluating the anticancer properties of piperidine derivatives have shown promising results, particularly in cell line assays where these compounds demonstrated cytotoxic effects against specific cancer types. The structural modifications involving the oxan moiety have been linked to enhanced activity against tumor cells .

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

- Polarity and Solubility : The oxane-ether substituent in the target compound likely improves water solubility compared to lipophilic analogs like 4-(Diphenylmethoxy)piperidine HCl .

- Electron Effects : Fluorinated and nitro-substituted derivatives exhibit enhanced stability and reactivity due to electron-withdrawing groups, making them valuable in medicinal chemistry .

Biological Activity

4-(Oxan-4-yloxy)piperidine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H19NO2

- CAS Number : 1333571-22-4

- SMILES Notation : C1CNCCC1OC2CCOCC2

The compound features a piperidine ring substituted with an oxan-4-yloxy group, which is hypothesized to play a crucial role in its biological interactions.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The oxan ring may facilitate binding to various biomolecules, potentially modulating enzymatic activities or receptor functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in hepatocellular carcinoma models.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Potential activity against bacterial strains |

| Anticancer | Inhibition of cancer cell proliferation |

| Mechanism Insights | Interaction with enzymes and receptors |

Case Studies and Research Findings

- Antimicrobial Studies :

- Cancer Research :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar piperidine derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 4-(Oxan-4-yloxy)piperidine HCl | Moderate | Significant | Unique oxan substitution |

| Piperidinyl derivatives | Variable | Low | Lack the oxan ring |

| Other oxan derivatives | Low | Moderate | Different substituents |

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Oxan-4-yloxy)piperidine hydrochloride, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with oxane-containing electrophiles (e.g., oxane-4-yl chloride) under alkaline conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate and hexane). Yield optimization requires strict anhydrous conditions and controlled reaction temperatures (0–25°C) . Purity ≥99% is achievable via repeated crystallization or preparative HPLC with C18 columns .

Advanced: How can reaction conditions be tuned to minimize by-products during the synthesis of 4-(Oxan-4-yloxy)piperidine derivatives?

Methodological Answer:

By-product formation (e.g., over-alkylation or oxidation) can be mitigated by:

- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity.

- Stoichiometry control : Maintain a 1:1 molar ratio of piperidine to oxane electrophile to prevent di-substitution.

- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative side reactions .

- Real-time monitoring : Employ TLC or inline FTIR to track reaction progress and terminate at optimal conversion (~90%). Post-reaction quenching with ice-cold water reduces degradation .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H NMR (DMSO-d6) identifies protons on the piperidine ring (δ 3.0–3.5 ppm) and oxane moiety (δ 4.0–4.5 ppm). C NMR confirms carbonyl/carbamate groups (δ 160–180 ppm) .

- Mass spectrometry (HRMS) : ESI+ mode detects the molecular ion [M+H] (e.g., m/z 232.12 for CHNOCl) .

- IR : Stretching vibrations for C-O (1100 cm) and N-H (3300 cm) validate functional groups .

Advanced: How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., SSAO/VAP-1). Focus on hydrogen bonding between the oxane oxygen and catalytic residues (e.g., Tyr 394) .

- DFT calculations : Optimize transition states for nucleophilic attacks or oxidation pathways using Gaussian09 with B3LYP/6-31G* basis sets .

- MD simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories in GROMACS .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation.

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

- Storage : Store in airtight containers at 2–8°C under inert gas to prevent hydrolysis .

Advanced: How can conflicting bioactivity data for 4-(Oxan-4-yloxy)piperidine derivatives be resolved?

Methodological Answer:

- Dose-response studies : Conduct IC assays across multiple concentrations (1 nM–100 µM) to establish potency thresholds.

- Cell line validation : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. primary neurons) to rule out off-target effects .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Basic: What chromatographic methods are suitable for analyzing this compound in complex mixtures?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30), flow rate 1 mL/min, UV detection at 254 nm .

- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 232 (molecular ion) and 149 (piperidine fragment) .

Advanced: How can reaction mechanisms for oxidation of 4-(Oxan-4-yloxy)piperidine be elucidated?

Methodological Answer:

- Isotopic labeling : Use O-labeled HO to track oxygen incorporation into oxidation products (e.g., N-oxide derivatives) .

- Kinetic isotope effects (KIE) : Compare rates of HO vs. DO reactions to identify rate-determining steps.

- EPR spectroscopy : Detect radical intermediates (e.g., hydroxyl radicals) during metal-catalyzed oxidations .

Basic: What are the key solubility and stability properties of this compound?

Methodological Answer:

- Solubility : Freely soluble in water (>50 mg/mL), DMSO, and methanol; poorly soluble in non-polar solvents (e.g., hexane) .

- Stability : Degrades under UV light (half-life <24 hrs); store in amber vials. Stable in pH 4–7 buffers for ≥1 week at 25°C .

Advanced: How can in silico toxicity prediction tools guide the design of safer 4-(Oxan-4-yloxy)piperidine analogs?

Methodological Answer:

- ADMET prediction : Use SwissADME or ProTox-II to assess hepatotoxicity, mutagenicity, and CYP450 inhibition. Prioritize analogs with low topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration .

- Structural alerts : Eliminate substructures flagged by Derek Nexus (e.g., Michael acceptors) to reduce reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.